2-Bromo-5-methoxybenzo[b]thiophene
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Overview
Description
2-Bromo-5-methoxybenzo[b]thiophene is an organosulfur compound with the molecular formula C9H7BrOS and a molecular weight of 243.12 g/mol This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and bromine atoms
Preparation Methods
The synthesis of 2-Bromo-5-methoxybenzo[b]thiophene can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides . This method allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner. The reaction typically involves o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-methoxybenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfur atom’s oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-methoxybenzo[b]thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxybenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur and bromine atoms can participate in various interactions, influencing its binding affinity and specificity . The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzo[b]thiophene can be compared with other benzo[b]thiophene derivatives, such as:
- 2-Bromo-5-methylbenzo[b]thiophene
- 2-Bromo-5-chlorobenzo[b]thiophene
- 2-Bromo-5-fluorobenzo[b]thiophene
These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and applications. The presence of the methoxy group in this compound makes it unique, potentially affecting its electronic properties and interactions with other molecules .
Properties
IUPAC Name |
2-bromo-5-methoxy-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYAPQJCMSGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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